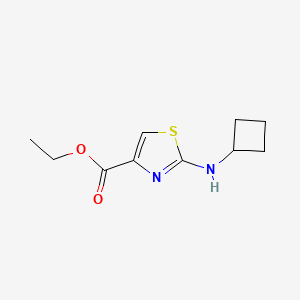

Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat ist eine heterocyclische Verbindung, die zur Familie der Thiazole gehört. Thiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat beinhaltet typischerweise die Reaktion von Ethyl-2-brom-3-oxobutanoat mit Thioharnstoff, um Ethyl-2-Aminothiazol-4-carboxylat zu bilden. Dieser Zwischenstoff wird dann mit Cyclobutylamine umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten in der Regel das Erhitzen der Reaktanten unter Rückfluss in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können die Verwendung von Katalysatoren und automatisierten Systemen den Produktionsprozess weiter optimieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.

Substitution: Der Thiazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen am Thiazolring einführen.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung hat sich als potenzielles antimikrobielles und antifungizides Mittel gezeigt.

Medizin: Es wird auf sein Potenzial als entzündungshemmendes und schmerzlinderndes Mittel untersucht.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an entzündlichen Prozessen beteiligt sind, wodurch seine entzündungshemmenden Wirkungen erzielt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with cyclobutylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Wissenschaftliche Forschungsanwendungen

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Wirkmechanismus

The mechanism of action of Ethyl2-(cyclobutylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-2-Aminothiazol-4-carboxylat: Diese Verbindung ist ein Vorläufer bei der Synthese von Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat und weist ähnliche chemische Eigenschaften auf.

2-(2,3-Anhydrofuranosyl)thiazol-4-carboxamid: Ein weiteres Thiazolderivat mit potenziellen biologischen Aktivitäten.

Einzigartigkeit

Ethyl-2-(Cyclobutylamino)thiazol-4-carboxylat ist aufgrund seiner spezifischen Cyclobutylamino-Substitution einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Substitution kann seine Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following chemical structure:

This structure features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclobutylamino group is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Key Enzymes : Compounds with thiazole moieties often inhibit enzymes involved in critical metabolic pathways, such as kinases and phosphatases.

- Modulation of Gene Expression : Some thiazole derivatives have been shown to modulate transcription factors, impacting cellular proliferation and differentiation processes.

- Antimicrobial Activity : Thiazole derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infectious diseases.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values are crucial for determining efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 15 |

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the cyclobutyl group can significantly impact biological activity. For instance:

- Cyclobutyl Substituents : Variations in size and electronic properties enhance or diminish activity.

- Thiazole Ring Modifications : Substituents on the thiazole ring can either improve solubility or increase potency against specific targets.

Case Studies

-

Case Study in Cancer Treatment :

A study investigated the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, showing a significant reduction in tumor volume compared to controls. -

Antimicrobial Efficacy Against Resistant Strains :

Another study focused on its efficacy against multi-drug resistant strains of Staphylococcus aureus. This compound was effective at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment.

Eigenschaften

Molekularformel |

C10H14N2O2S |

|---|---|

Molekulargewicht |

226.30 g/mol |

IUPAC-Name |

ethyl 2-(cyclobutylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)8-6-15-10(12-8)11-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |

InChI-Schlüssel |

JGAPEAWUGOIDQS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CSC(=N1)NC2CCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.